![molecular formula C27H27N5O4S B2585413 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-45-9](/img/structure/B2585413.png)

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

カタログ番号 B2585413

CAS番号:

866589-45-9

分子量: 517.6

InChIキー: IMVNDKLMMLYRHE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

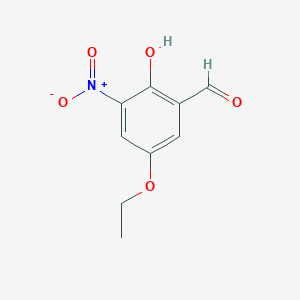

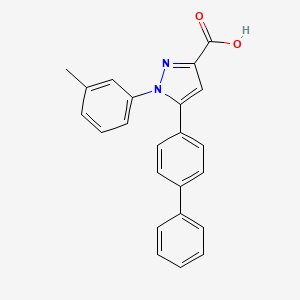

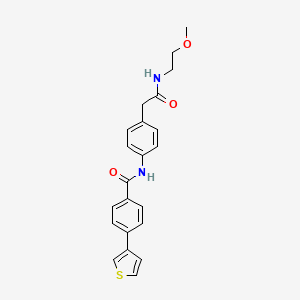

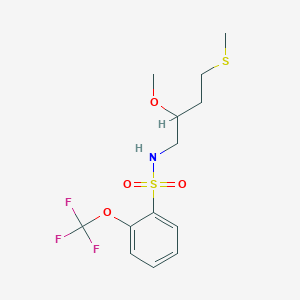

The compound “3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C27H27N5O4S and a molecular weight of 517.6. It is not intended for human or veterinary use and is available for research use only .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]quinazolin-5-amine core, which is substituted with a benzenesulfonyl group at the 3-position and a 2-(3,4-diethoxyphenyl)ethyl group at the N-position . The TP heterocycle in the compound is isoelectronic with that of purines, which makes it a versatile scaffold in drug design .科学的研究の応用

- HMS3434G18 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation in cancer therapy .

- The compound’s complex structure, including the triazoloquinazoline ring system, offers opportunities for synthetic chemistry. Scientists have used it as a building block for constructing novel heterocyclic compounds. For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone involves a retro Diels–Alder procedure, yielding a new heterocyclic system .

- HMS3434G18 serves as a precursor for the synthesis of 5-amino-1,2,3-triazoles. Researchers have developed a transition-metal-free strategy using carbodiimides and diazo compounds. This method involves a cascade nucleophilic addition/cyclization process under mild conditions, leading to the formation of diverse triazoles. The late-stage derivatization and gram-scale synthesis demonstrate its utility .

- Scientists have evaluated the biological activity of HMS3434G18 and its derivatives. These studies include assessing its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Such investigations contribute to drug discovery efforts, potentially identifying novel therapeutic agents .

- Researchers explore the structure-activity relationships of HMS3434G18 by synthesizing analogs with modifications at different positions. By systematically altering the compound’s structure, they gain insights into which moieties are critical for biological activity. This knowledge informs medicinal chemistry optimization .

- Computational methods, including density functional theory (DFT) calculations, have been employed to understand the reaction mechanism of HMS3434G18 and related compounds. These studies provide insights into the kinetic and thermodynamic aspects of the nucleophilic addition/cyclization process. Understanding the underlying mechanisms aids in rationalizing experimental observations .

Anticancer Research

Heterocyclic Synthesis

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

Biological Evaluation and Drug Discovery

Medicinal Chemistry and Structure-Activity Relationships (SAR)

Computational Chemistry and Mechanistic Studies

特性

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNDKLMMLYRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

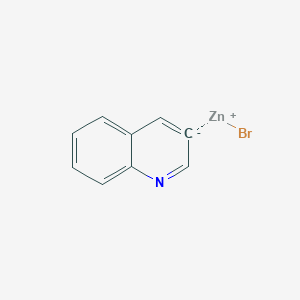

3-Quinolylzinc bromide

1207760-36-8

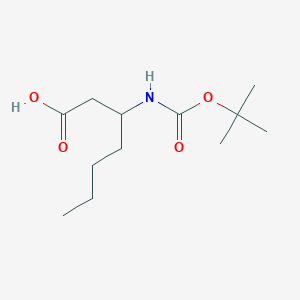

3-tert-Butoxycarbonylamino-heptanoic acid

676348-90-6

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2585342.png)

![2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride](/img/structure/B2585343.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585344.png)

![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)

![2-(2-Bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2585348.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)

![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)